molecular formula C50H54N4O11S3 B6292519 Cy3 DBCO, 95% CAS No. 1782950-79-1

Cy3 DBCO, 95%

Cat. No. B6292519
CAS RN: 1782950-79-1
M. Wt: 983.2 g/mol
InChI Key: ALLGTQOHAQKUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy3 DBCO is a fluorescent probe that binds to tryptophan residues on the surface of cells . It is used for the detection of human pathogenic viruses, such as HIV and influenza, and bacterial cells, including Mycobacterium tuberculosis . It is also an azide reactive probe used for imaging azide-tagged biomolecules via a copper-free “click reaction” .


Synthesis Analysis

The conjugation reaction between an antibody and an oligonucleotide, a state-of-the-art copper-free click chemistry reaction, was performed using dibenzocyclooctyne (DBCO) and an azide .


Molecular Structure Analysis

The molecular formula of Cy3 DBCO is C50H54N4O11S3 . The molecular weight is 983.2 g/mol . The structure is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

DBCO moiety in Cy3 DBCO reacts with azides to form a stable triazole . This reaction does not require a Cu-catalyst or elevated temperatures .


Physical And Chemical Properties Analysis

Cy3 DBCO is a red solid . It is soluble in water, DMSO, DMF, and DCM . Its fluorescence is pH-insensitive from pH 4 to pH 10 .

Scientific Research Applications

1. Attachment of Biomolecules in Magnetic Tweezers Cy3 DBCO has been used in a novel attachment method for biomolecules in magnetic tweezers . In this method, a DBCO-tagged DNA molecule is bound to an azide-functionalized surface . This technique allows for covalently attaching DNA to a flow cell surface . The resulting tethers are torsionally constrained and can withstand very high forces, making it suitable for high-force single-molecule experiments .

Biomedical Applications

Cy3 DBCO has been used in copper-free click chemistry for various biomedical applications . This includes in vitro, in vivo, and ex vivo applications . Copper-free click chemistry enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .

Surface Labeling of Live Cells

Cy3 DBCO is ideal for surface labeling of live cells . It minimizes damage to fluorescent proteins like GFP or R-PE . The Cy3 DBCO reacts with azide via a Strain-promoted Azide-Alkyne Click Chemistry reaction (SPAAC) .

Formation of Stable Triazole Linkage

Cyclooctynes, such as Cy3 DBCO, are useful in strain-promoted copper-free azide-alkyne cycloaddition reactions . This dibenzocyclooctyne will react with azide-functionalized compounds or biomolecules without the need for a Cu (I) catalyst to result in a stable triazole linkage .

Imaging Azide-tagged Biomolecules

Cy3 DBCO is an azide reactive probe used for imaging azide-tagged biomolecules via a copper-free “click reaction” . The DBCO moiety reacts with azides to form a stable triazole and does not require Cu-catalyst or elevated temperatures . This red fluorescent probe is water-soluble, and its fluorescence is pH-insensitive from pH 4 to pH 10 .

6. Specific Labelling of Cellular Target Proteins Click chemistry, including the use of Cy3 DBCO, allows for specific labelling of cellular target proteins . This enables the study of drug target engagement with drug surrogates in live cells .

Safety And Hazards

The substance is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight .

Future Directions

While specific future directions for Cy3 DBCO are not mentioned in the search results, its use in the detection of pathogens and imaging of azide-tagged biomolecules suggests potential applications in medical diagnostics and research .

properties

IUPAC Name

2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGTQOHAQKUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H54N4O11S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

983.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cy3 DBCO

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